3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C13H17N3O4S2 and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, including structures similar to 3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, were synthesized and assessed for their anticonvulsant properties. These compounds displayed significant activity in the maximal electroshock seizure (MES) test, indicating their potential as anticonvulsant agents. Some compounds in this series were found to be neurotoxic at specific doses, highlighting the importance of careful dosage and side effect monitoring in the development of new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).
Antimicrobial Applications
N-halamine-coated cotton, utilizing precursors with structural similarities to this compound, was developed for antimicrobial and detoxification purposes. These coated fabrics demonstrated significant biocidal effectiveness against bacteria like Staphylococcus aureus and Escherichia coli O157:H7, suggesting potential applications in creating antimicrobial surfaces or medical textiles (Ren et al., 2009).
Luminescence in LED Devices
Research into the luminescence properties of europium (III) complexes, utilizing ligands derived from structures similar to this compound, has shown potential applications in the development of red phosphors for LED devices. These complexes exhibited intense red emission under UV light, making them suitable candidates for use in LED lighting technologies (Liu et al., 2013).
Properties
IUPAC Name |
3-ethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-2-16-11(17)13(14-12(16)18)5-7-15(8-6-13)22(19,20)10-4-3-9-21-10/h3-4,9H,2,5-8H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAAHFDVENAIFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.